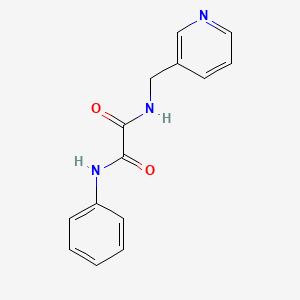

N'-phenyl-N-(pyridin-3-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-phenyl-N-(pyridin-3-ylmethyl)oxamide” is a chemical compound with the molecular formula C14H13N3O2 . It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

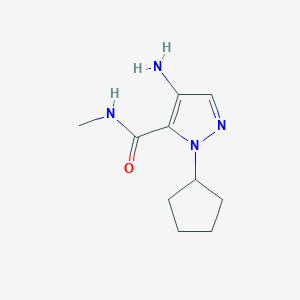

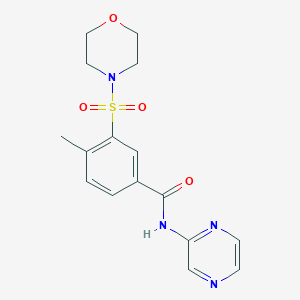

Molecular Structure Analysis

The molecular weight of “N’-phenyl-N-(pyridin-3-ylmethyl)oxamide” is 255.27192 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“N’-phenyl-N-(pyridin-3-ylmethyl)oxamide” has a molecular weight of 255.27192 . Other specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

- Researchers have synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles (MgO NPs) as a catalyst . These derivatives were evaluated for their anticancer potential against lung cancer cell lines. Compound IIB demonstrated significantly higher cytotoxic activity (ten-fold lower IC50 values) compared to the reference drug imatinib. This finding highlights its potential as an anticancer agent.

- The derivatives were assessed for antioxidant properties using the DPPH (2,2-diphenylpicrylhydrazyl) method. The evaluated IC50 values were comparable to that of ascorbic acid, a well-known antioxidant . This suggests that these compounds may have potential as free radical scavengers.

- The ADME (absorption, distribution, metabolism, excretion, and toxicity) characteristics of these compounds were analyzed using computational tools like SwissADME and ADMETlab 2. These analyses help identify safe and promising drug candidates early in the development process .

- Researchers have used N-(pyridin-3-ylmethyl)oxamide derivatives as intermediates for synthesizing other compounds. For instance, they converted these derivatives into N-heterocycles like 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine . Such synthetic versatility expands their potential applications.

- Density, viscosity, and ultrasonic velocity studies of N-phenyl-3-(pyridin-4-yl)prop-2-enamide in ethanol solutions have been conducted . These investigations provide insights into molecular interactions and solvation behavior, which can be relevant for drug formulation and delivery.

Anticancer Activity

Antioxidant Activity

Drug Development and ADMET Characteristics

Synthetic Applications

Ultrasonic Studies on Molecular Interactions

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism .

Mode of Action

This interaction could potentially alter the phosphorylation state of the target proteins, leading to downstream effects on cellular signaling pathways .

Biochemical Pathways

Given its potential interaction with receptor tyrosine kinases, it may influence pathways such as the pi3k/akt and mapk/erk pathways, which are commonly regulated by these kinases and are crucial for cell survival, proliferation, and differentiation .

Result of Action

Similar compounds have shown cytotoxic activity against lung cancer cell lines, suggesting potential anticancer effects . They also exhibited antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Propriétés

IUPAC Name |

N'-phenyl-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENKMZMCVKEIPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-phenyl-N-(pyridin-3-ylmethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)

![1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2798690.png)

![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)

![1-[1-[6-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2798699.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2798701.png)

![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)

![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)